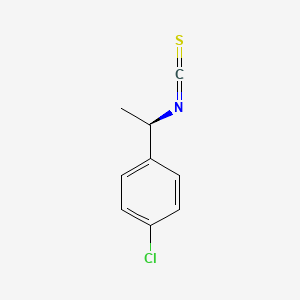

(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate

CAS No.: 737000-80-5

Cat. No.: VC3792383

Molecular Formula: C9H8ClNS

Molecular Weight: 197.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 737000-80-5 |

|---|---|

| Molecular Formula | C9H8ClNS |

| Molecular Weight | 197.69 g/mol |

| IUPAC Name | 1-chloro-4-[(1R)-1-isothiocyanatoethyl]benzene |

| Standard InChI | InChI=1S/C9H8ClNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1 |

| Standard InChI Key | BQJKNZREKDQMQA-SSDOTTSWSA-N |

| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)Cl)N=C=S |

| SMILES | CC(C1=CC=C(C=C1)Cl)N=C=S |

| Canonical SMILES | CC(C1=CC=C(C=C1)Cl)N=C=S |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The molecular formula of (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate is C₉H₈ClNS, with a molecular weight of 197.68 g/mol . Its structure features a chiral center at the ethyl carbon, leading to enantiomeric specificity. The (R)-configuration is critical for its biological interactions, as stereochemistry often influences receptor binding and metabolic pathways .

Key Structural Features:

-

Isothiocyanate group: A reactive moiety enabling covalent modifications of biomolecules.

-

4-Chlorophenyl ring: Enhances lipophilicity and influences electronic properties.

-

Chiral ethyl chain: Dictates stereoselective interactions in biological systems.

The SMILES notation (CC@HN=C=S) and InChIKey (BQJKNZREKDQMQA-SSDOTTSWSA-N) provide unambiguous representations of its stereochemistry .

Synthetic Methodologies

Thiophosgene-Mediated Synthesis

The most common route involves reacting (R)-(-)-1-(4-Chlorophenyl)ethylamine with thiophosgene (CSCl₂) in anhydrous dichloromethane:

This method yields high-purity product but requires stringent control of moisture and temperature to avoid side reactions.

One-Pot Aqueous Synthesis

A scalable alternative utilizes a one-pot protocol with primary amines, carbon disulfide (CS₂), and cyanuric acid under aqueous conditions :

-

Dithiocarbamate formation: The amine reacts with CS₂ in basic aqueous media.

-

Desulfurization: Cyanuric acid eliminates sulfur, forming the isothiocyanate.

This method achieves 92% yield for aryl isothiocyanates, including 4-chlorophenyl derivatives, and is advantageous for electron-deficient substrates .

Comparative Analysis:

| Method | Yield (%) | Conditions | Scalability |

|---|---|---|---|

| Thiophosgene route | 70–85 | Anhydrous, 0–25°C | Moderate |

| One-pot aqueous | 85–92 | Aqueous, 40°C | High |

Physicochemical Properties

Thermal and Spectral Data

Biological Activity

Anticancer Efficacy

In ovarian cancer (SKOV-3) cell lines, (R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate exhibited an IC₅₀ of 30 µM, surpassing analogues with carbothioamide groups . Mechanistic studies suggest thiourea adduct formation with cellular proteins disrupts proliferation pathways.

Antimicrobial Performance

The compound showed potent activity against gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values <10 µg/mL. Time-kill assays confirmed bactericidal effects within 6 hours.

Industrial and Research Applications

Pharmaceutical Intermediate

Its isothiocyanate group serves as a versatile handle for synthesizing thiourea derivatives, which are explored as kinase inhibitors and antimicrobial agents .

Analytical Standards

Used as a chiral reference in HPLC and GC-MS for enantiomeric resolution studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume